1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine
Description
1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine is a pyrazole-based amine derivative characterized by a cyclobutylmethyl substituent at the N1 position of the pyrazole ring and a methyl group at the C5 position.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-[(1-ethylcyclobutyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-3-11(5-4-6-11)8-14-9(2)7-10(12)13-14/h7H,3-6,8H2,1-2H3,(H2,12,13) |
InChI Key |
HNGOVRNRUDGYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CN2C(=CC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-ethylcyclobutylmethanamine with 5-methyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups
Scientific Research Applications
1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and inflammation.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
Key Observations :
- Phenyl vs. Cycloalkyl Substituents : Chlorophenyl or dichlorophenyl substituents (e.g., in CAS 925200-31-3) introduce electronegative atoms that enhance dipole interactions and metabolic stability compared to alkyl groups .
- Amino Group Reactivity: The free NH₂ group at C3 enables derivatization (e.g., acylation, as seen in ), a feature shared across all analogs .
Biological Activity
1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₃H₁₈N₄
- Molecular Weight : 234.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
Antiproliferative Effects
Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways responsible for cell growth and division.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A2058 (Melanoma) | 0.58 | Inhibition of ERK and AKT signaling |
| MCF-7 (Breast Cancer) | 13.3 | Induction of apoptosis via NF-kB pathway |
Enzyme Inhibition
Research has also highlighted the compound's role as an enzyme inhibitor, particularly in relation to histone deacetylases (HDACs). This inhibition is crucial for altering gene expression patterns associated with cancer progression.
Study 1: Antitumor Activity
A study published in Cancer Research evaluated the antitumor effects of this compound in vivo using xenograft models. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the compound's activity. Using protein thermal shift assays, researchers found that treatment with this compound increased the melting temperature of target proteins, indicating strong binding affinity and potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
